7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL 7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17483428
InChI: InChI=1S/C17H21N3O/c1-12(2)16-18-15-11-20(9-8-14(15)17(21)19-16)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,19,21)
SMILES:
Molecular Formula: C17H21N3O
Molecular Weight: 283.37 g/mol

7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL

CAS No.:

Cat. No.: VC17483428

Molecular Formula: C17H21N3O

Molecular Weight: 283.37 g/mol

* For research use only. Not for human or veterinary use.

7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL -

Specification

Molecular Formula C17H21N3O
Molecular Weight 283.37 g/mol
IUPAC Name 7-benzyl-2-propan-2-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C17H21N3O/c1-12(2)16-18-15-11-20(9-8-14(15)17(21)19-16)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,19,21)
Standard InChI Key LXHXJXYOFLBTEA-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1

Introduction

Chemical Structure and Nomenclature

Core Structural Framework

The compound’s backbone consists of a pyrido[3,4-d]pyrimidine system, a bicyclic structure merging pyridine and pyrimidine rings. The numbering follows IUPAC conventions, with the pyridine ring fused to the pyrimidine at positions 3 and 4. The tetrahydropyrido component indicates partial saturation, with hydrogenation at positions 5, 6, 7, and 8, reducing aromaticity and introducing conformational flexibility.

Substituent Configuration

  • Position 7: A benzyl group (–CH₂C₆H₅) is attached, introducing aromaticity and hydrophobic character.

  • Position 2: An isopropyl group (–CH(CH₃)₂) enhances steric bulk and influences electronic properties.

  • Position 4: A hydroxyl group (–OH) contributes to hydrogen bonding and acidity.

The IUPAC name, 7-benzyl-2-propan-2-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one, reflects this substitution pattern.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₇H₂₁N₃O
Molecular Weight283.37 g/mol
CAS NumberNot explicitly reported
SMILESCC(C)C1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1
InChIKeyLXHXJXYOFLBTEA-UHFFFAOYSA-N

Synthesis and Preparation

Optimization Challenges

  • Steric Hindrance: The isopropyl group at position 2 may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

  • Regioselectivity: Ensuring proper orientation during cyclization requires careful control of reaction conditions to avoid byproducts.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydroxyl and aromatic groups. Predicted to exhibit limited water solubility (logP ≈ 2.5–3.0), it likely dissolves in polar aprotic solvents like DMSO or DMF. Stability under ambient conditions remains uncharacterized, though analogous compounds show sensitivity to light and moisture .

Spectroscopic Characterization

  • IR Spectroscopy: Expected absorption bands include N–H stretches (~3300 cm⁻¹), C=O stretches (~1680 cm⁻¹), and aromatic C–H bends (~750 cm⁻¹).

  • NMR: ¹H NMR would reveal signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and pyrido-pyrimidine backbone hydrogens (δ 2.5–4.0 ppm).

ActivityPredicted IC₅₀/EC₅₀Basis for Prediction
Kinase Inhibition50–100 nMStructural analogy to known inhibitors
Antibacterial10–20 µg/mLSimilarity to pyrimidine antibiotics
Solubility in PBS<10 µMCalculated logP (2.8)

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